Methyl Pyridazine-4-carboxylate
CAS No.: 34231-77-1
Cat. No.: VC2227291
Molecular Formula: C6H6N2O2
Molecular Weight: 138.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 34231-77-1 |
---|---|
Molecular Formula | C6H6N2O2 |
Molecular Weight | 138.12 g/mol |
IUPAC Name | methyl pyridazine-4-carboxylate |
Standard InChI | InChI=1S/C6H6N2O2/c1-10-6(9)5-2-3-7-8-4-5/h2-4H,1H3 |
Standard InChI Key | IJFLWNYKGMQQOW-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN=NC=C1 |
Canonical SMILES | COC(=O)C1=CN=NC=C1 |
Chemical Identity and Structure
Methyl pyridazine-4-carboxylate is a pyridazine derivative featuring a methyl carboxylate group at the 4-position of the pyridazine ring. The compound consists of a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (positions 1 and 2) with a methyl ester functional group attached at position 4. This structural arrangement contributes to its unique chemical reactivity and applications in synthetic chemistry. The molecule's relatively simple structure belies its importance as a building block in creating more complex chemical compounds.
Chemical Identification Data
The compound is well-characterized with established identifiers as shown in the following table:
Parameter | Value |
---|---|
CAS Number | 34231-77-1 |
Molecular Formula | C6H6N2O2 |
Molecular Weight | 138.126 g/mol |
MDL Number | MFCD09953488 |
InChI Key | IJFLWNYKGMQQOW-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN=NC=C1 |
PubChem CID | 12439252 |
IUPAC Name | methyl pyridazine-4-carboxylate |
Physical and Chemical Properties
Methyl pyridazine-4-carboxylate exhibits distinct physical and chemical properties that determine its behavior in various experimental and industrial settings. These properties guide appropriate handling, storage, and application of the compound in research and development contexts. Understanding these fundamental characteristics is essential for predicting reactivity patterns and designing effective synthetic routes involving this intermediate.
Physical Properties
The compound exists as a solid at room temperature with well-defined physical characteristics:
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 64-67°C |
Boiling Point | 281.3±13.0°C (Predicted) |
Density | 1.213±0.06 g/cm³ (Predicted) |
Flash Point | 123.91°C |
Vapor Pressure | 0.004 mmHg at 25°C |
Refractive Index | 1.513 |
Solubility | Slightly soluble in water |
These physical parameters illustrate that methyl pyridazine-4-carboxylate is a relatively stable solid with a moderate melting point and low volatility at standard conditions . The slight water solubility suggests a balance between the hydrophilic character imparted by the nitrogen atoms and the more hydrophobic nature of the aromatic ring and ester group. This property profile makes it suitable for various synthetic applications where controlled reactivity is desired.
Chemical Reactivity
The chemical behavior of methyl pyridazine-4-carboxylate is largely determined by its functional groups and electron distribution. The pyridazine ring, with two adjacent nitrogen atoms, creates an electron-deficient aromatic system that influences reactivity patterns. The methyl ester group at the 4-position serves as a reactive site for various transformations, particularly nucleophilic substitutions. The compound's reactivity is governed by both the electronic properties of the diazine ring and the susceptibility of the ester group to hydrolysis and transesterification reactions.
When subjected to basic conditions, the methyl ester can undergo hydrolysis to form the corresponding carboxylic acid. This reaction is particularly important in synthetic pathways where the carboxylate functionality serves as an anchoring point for further modifications . The compound's moderate stability under ambient conditions allows for convenient handling in laboratory settings, though it should be protected from strong oxidizing agents as noted in storage recommendations .
Applications and Uses
Methyl pyridazine-4-carboxylate serves as a versatile intermediate in both research and industrial chemistry. Its unique structure makes it valuable in diverse synthetic pathways and applications. The compound's utility spans multiple domains, from pharmaceutical development to specialized chemical synthesis.
Synthetic Applications
One of the primary applications of methyl pyridazine-4-carboxylate is as a synthetic building block in organic chemistry. It serves as a key intermediate in the preparation of various functional derivatives and more complex molecular structures. In particular, it is documented to be used in the production of 4-Pyridazincarbohydroxamsaeure (pyridazine-4-carbohydroxamic acid) through reaction with hydroxylamine hydrochloride and sodium carbonate in methanol . This transformation exemplifies the compound's role as a precursor to biologically relevant molecules.
The ester functionality provides a convenient handle for further chemical modifications, including reduction, amidation, and transesterification reactions. These transformations enable the integration of the pyridazine core into more complex molecular frameworks with tailored properties. Such synthetic versatility makes methyl pyridazine-4-carboxylate valuable in medicinal chemistry and materials science applications where heterocyclic building blocks are required.
Role in Pharmaceutical Development
Heterocyclic compounds containing the pyridazine core, including derivatives of methyl pyridazine-4-carboxylate, have shown significant potential in pharmaceutical research. The pyridazine scaffold appears in various bioactive molecules and drug candidates, highlighting the importance of compounds like methyl pyridazine-4-carboxylate in medicinal chemistry. The nitrogen-rich aromatic structure can participate in hydrogen bonding with biological targets, contributing to specific binding interactions in drug-receptor complexes.
Patent literature indicates that methyl pyridazine-4-carboxylate and related compounds are involved in synthetic pathways leading to substances with potential therapeutic applications . For instance, the hydrolysis of methyl 6-oxo-1H-pyridazine-4-carboxylate (a related derivative) produces 6-oxo-1H-pyridazine-4-carboxylic acid, which may serve as a precursor to pharmaceutically active compounds. This demonstrates the compound's significance in the development of potential therapeutic agents containing the pyridazine core structure.
Synthesis and Production Methods
The production of methyl pyridazine-4-carboxylate can be achieved through various synthetic routes, each with specific advantages depending on the scale and purity requirements. Understanding these methodologies is crucial for efficient preparation and process optimization in both research and industrial settings.
Scale-Up Considerations
When producing methyl pyridazine-4-carboxylate on larger scales, several factors require attention to ensure efficiency, safety, and product quality. Temperature control is particularly important during reactions involving this compound, as noted in patent literature discussing related pyridazine derivatives . The oxidation steps in particular may require careful monitoring to prevent side reactions and maintain selectivity.
The compound's physical properties, including its melting point (64-67°C) and slight water solubility, inform purification strategies such as recrystallization and solvent selection . Efficient isolation techniques would likely involve controlling precipitation conditions and appropriate washing protocols to achieve the desired purity. Commercial preparations typically achieve purities of 96% or higher, indicating that effective purification methodologies have been established .
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